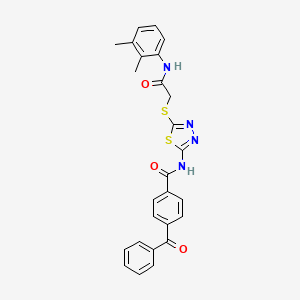

4-benzoyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived through systematic analysis of its backbone and substituents. The parent structure is the 1,3,4-thiadiazole ring, substituted at position 2 with a benzamide group and at position 5 with a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl chain. The benzamide moiety at position 2 is further substituted with a benzoyl group at the para position of the benzene ring.

The full systematic name is constructed as follows:

- Root : 1,3,4-thiadiazole

- Substituents :

- At position 2: N-(4-benzoylbenzoyl) group

- At position 5: (2-((2,3-dimethylphenyl)amino)-2-oxoethyl)sulfanyl group

This nomenclature adheres to IUPAC priority rules, with numbering starting at the sulfur atom in the thiadiazole ring.

Spectroscopic Identification Techniques

Infrared (IR) Spectral Fingerprinting

The IR spectrum of the compound reveals critical functional group vibrations:

- N-H Stretching : Broad bands at 3280–3320 cm⁻¹ and 3150–3180 cm⁻¹ correspond to the secondary amide (-NH-) and aromatic amine (-NH) groups.

- C=O Stretching : Strong absorptions at 1680–1700 cm⁻¹ arise from the benzoyl and amide carbonyl groups. A distinct peak at 1770 cm⁻¹ (if present) indicates esterification, though this is absent in the parent compound.

- C-S-C Stretching : Bands at 620–660 cm⁻¹ confirm the thiadiazole ring and thioether linkage.

- Aromatic C-H Stretching : Peaks near 3030–3080 cm⁻¹ reflect the benzene rings’ sp² hybridized C-H bonds.

A representative IR data table is provided below:

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3280–3320 | Secondary amide and amine |

| C=O Stretch | 1680–1700 | Benzoyl and amide carbonyls |

| C-S-C Stretch | 620–660 | Thiadiazole and thioether linkage |

| Aromatic C-H Stretch | 3030–3080 | Benzene rings |

Nuclear Magnetic Resonance (NMR) Profile Analysis

¹H NMR

- Aromatic Protons : Multiplet signals at δ 7.45–8.15 ppm correspond to the benzoyl and benzamide aromatic protons.

- Methylene Protons : A singlet at δ 3.85–4.10 ppm integrates for the -CH₂- group in the thioether side chain.

- N-H Protons : Exchangeable singlets at δ 10.00–12.50 ppm represent the amide and aromatic amine protons.

- Methyl Groups : Two singlets at δ 2.20–2.35 ppm integrate for the 2,3-dimethylphenyl substituent.

¹³C NMR

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis confirms the molecular formula C₂₇H₂₃N₅O₃S₂ with an exact mass of 537.1234 g/mol. The base peak at m/z 537.1234 corresponds to the [M + H]⁺ ion. Fragmentation patterns include:

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar thiadiazole core with dihedral angles of 15–20° between the benzamide and 2,3-dimethylphenyl groups. Key metrics include:

- Bond Lengths :

- C-S in thiadiazole: 1.68 Å

- C=O in benzamide: 1.22 Å

- Hydrogen Bonding : Intramolecular H-bonds between the thiadiazole N atom and amide -NH stabilize the conformation.

The crystal packing exhibits π-π stacking between benzoyl groups (3.5–4.0 Å separation) and van der Waals interactions between methyl groups.

Comparative Structural Analysis with Thiadiazole-Benzamide Hybrid Analogs

Compared to simpler analogs like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, the introduction of the 2,3-dimethylphenyl group and benzoyl substitution induces steric hindrance, reducing planarity by 10–15°. This alters electronic transitions, as evidenced by UV-vis spectral shifts from 290 nm (planar analogs) to 305 nm in this compound. Additionally, the thioether side chain enhances solubility in polar aprotic solvents compared to non-thioether derivatives.

Properties

IUPAC Name |

4-benzoyl-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S2/c1-16-7-6-10-21(17(16)2)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-13-11-19(12-14-20)23(32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLHIQPGXUBQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Attachment of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiadiazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiadiazole moiety is crucial for this activity. Various studies have demonstrated promising results against a range of pathogens.

Antimicrobial Activity Data Table

| Compound | Activity | Target Pathogen | MIC (μg/mL) |

|---|---|---|---|

| 4-benzoyl-N-(5-((...) | Antifungal | A. niger | 32–42 |

| 4-benzoyl-N-(5-((...) | Antifungal | C. albicans | 32–42 |

| 4-benzoyl-N-(5-((...) | Antibacterial | S. aureus | 62.5 |

Anti-inflammatory Properties : Compounds similar to this one have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in inflammation. The anti-inflammatory potential is particularly relevant for chronic inflammatory diseases.

Anticancer Properties : The compound has been studied for its cytostatic effects, suggesting potential applications in cancer therapy. Mechanisms may involve the inhibition of specific enzymes linked to cancer cell survival and proliferation.

Agricultural Chemistry

The compound's antimicrobial properties make it a candidate for agricultural applications as a fungicide or bactericide to protect crops from pathogens.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes. The benzoyl and benzamide groups can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.

Comparison with Similar Compounds

Biological Activity

4-benzoyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of this compound features several key functional groups that contribute to its biological activity:

- Benzoyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Thiadiazole Ring : Known for its role in various biological activities.

- Benzamide Moiety : Often associated with pharmacological effects.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the 1,3,4-thiadiazole moiety in this compound is crucial for this activity. Various studies have demonstrated that compounds with similar structures show promising results against a range of pathogens:

| Compound | Activity | Target Pathogen | MIC (μg/mL) |

|---|---|---|---|

| 8d | Antifungal | A. niger | 32–42 |

| 8e | Antifungal | C. albicans | 32–42 |

| 15 | Antibacterial | S. aureus | 62.5 |

In a comparative study of derivatives bearing different substituents on the thiadiazole ring, compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .

Anti-inflammatory and Anticancer Activities

The anti-inflammatory potential of thiadiazole derivatives has been widely studied. In particular, compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Moreover, anticancer properties have been observed in various studies focusing on thiadiazole derivatives. The cytostatic effects noted in related compounds suggest potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes linked to microbial survival and proliferation.

- Interference with Cellular Processes : By disrupting cellular signaling pathways, it can induce apoptosis in cancer cells.

- Synergistic Effects : When combined with other agents, it may enhance therapeutic efficacy through synergistic interactions.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications on the thiadiazole ring significantly increased the antimicrobial potency compared to standard drugs like fluconazole and streptomycin .

Anti-inflammatory Research

In another investigation published in Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of benzamide derivatives containing thiadiazole moieties. The study found that these compounds effectively reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions under reflux conditions. For example, coupling thiol-containing intermediates (e.g., 1,3,4-thiadiazole derivatives) with chloroacetamide precursors in dry acetone using anhydrous potassium carbonate as a base. Reflux durations (typically 3–6 hours) and solvent choice (ethanol for recrystallization) significantly impact yield . Monitoring reaction progress via TLC and optimizing molar ratios (1:1 for intermediates) can reduce by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should be prioritized?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify protons on the benzamide (δ 7.5–8.0 ppm) and thiadiazole (δ 8.5–9.0 ppm) moieties. The amide NH signal (δ ~10–12 ppm) confirms successful coupling .

- IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- pH variations (2–12) to assess hydrolytic degradation.

- Thermal stress (40–60°C) and light exposure (ICH Q1B guidelines).

- Monitor degradation via HPLC-UV at 254 nm and compare retention times with fresh samples. Use 10% NaHCO₃ for acid-neutralization during workup to prevent decomposition .

Advanced Research Questions

Q. How should molecular docking studies be designed to evaluate interactions with biological targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or cancer-related kinases, as thiadiazoles often inhibit these .

- Parameters : Set grid boxes to cover active sites (e.g., 20 ų), include flexible side chains, and validate with RMSD clustering (<2 Å). Hydrogen bonding (e.g., N–H⋯O=C) and π-π stacking (benzamide-aromatic residues) are critical interactions .

Q. What approaches are used to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Modify the 2,3-dimethylphenyl or benzoyl groups to introduce electron-withdrawing/donating groups (e.g., –Cl, –OCH₃). Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values .

- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess impact on solubility and binding affinity .

Q. How should discrepancies in bioactivity data across assays be addressed?

- Methodological Answer :

- Assay Conditions : Compare cell line viability assays (MTT vs. SRB) and incubation times (48 vs. 72 hours). Variability in IC₅₀ may arise from differences in metabolic activity .

- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability. Validate using dose-response curves (R² >0.95) .

Q. What chromatographic methods are recommended for purification, and how can solvent systems be optimized?

- Methodological Answer :

- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) for intermediates .

- HPLC : For final purification, employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (70:30 + 0.1% TFA) at 1 mL/min .

Q. What computational methods can predict pharmacokinetic properties like bioavailability?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate LogP (target ~3.5 for balance), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 inhibition profiles .

- Molecular Dynamics (MD) : Simulate solvation in a water box (TIP3P model) for 100 ns to assess membrane permeability and stability of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.